molecular formula C15H17N5O5S2 B468372 4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide CAS No. 712318-32-6

4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide

Cat. No. B468372
CAS RN: 712318-32-6
M. Wt: 411.5g/mol
InChI Key: VLSDMFNHTNCCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as Sulfadimethoxine N4-Acetate, is a derivative of Sulfadimethoxine . Sulfadimethoxine is a long-acting sulfonamide antibacterial that is frequently used in combination with Ormetoprim to prevent the spread of disease in freshwater aquaculture .


Synthesis Analysis

The synthesis of 4-amino-2,6-dimethoxypyrimidine, a related compound, involves the preparation of 4-amino-2,6-dihydroxypyrimidine sodium salt from methyl cyanoacetate, urea, and sodium methylate through cyclization . Then, 4-amino-2,6-dimethoxypyrimidine is prepared with a one-pot process through methylation of dimethyl sulfate .


Molecular Structure Analysis

The molecular formula of this compound is C14H16N4O5S . It is a methoxy substituted 4-aminopyrimidine . Molecules of 4-amino-2,6-dimethoxypyrimidine are linked by an N-H.O hydrogen bond and an N-H.N hydrogen bond, forming sheets containing centrosymmetric rings .

Mechanism of Action

As a derivative of Sulfadimethoxine, this compound likely shares a similar mechanism of action. Sulfadimethoxine is a sulfonamide antibiotic used to treat many infections, including respiratory, urinary tract, enteric, and soft tissue infections . It is most frequently used in veterinary medicine, although it is approved in some countries for use in humans .

properties

IUPAC Name

N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O5S2/c1-9(21)16-15(26)17-10-4-6-11(7-5-10)27(22,23)20-12-8-13(24-2)19-14(18-12)25-3/h4-8H,1-3H3,(H,18,19,20)(H2,16,17,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSDMFNHTNCCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>61.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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